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Compound of Interest

Compound Name: 1,5-Naphthyridin-3-ol

Cat. No.: B169152 Get Quote

A combined approach of theoretical calculations and experimental validation is crucial for the

unambiguous characterization of molecular structures and properties.

Quantum Chemical Calculation Protocol
Quantum chemical calculations are performed to determine the molecule's stable structure and

predict its spectroscopic and electronic properties. Density Functional Theory (DFT) is a

preferred method due to its excellent balance of accuracy and computational cost for organic

molecules.[1][2]

Software: All calculations can be performed using a quantum chemistry software package like

Gaussian, ORCA, or Q-Chem.

Step 1: Geometry Optimization The initial step is to find the most stable three-dimensional

conformation of 1,5-Naphthyridin-3-ol, which corresponds to the minimum energy on the

potential energy surface.[3][4]

Method: Density Functional Theory (DFT)

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional

that provides reliable results for organic molecules.[5]

Basis Set: 6-311++G(d,p) is a robust basis set that provides a good description of electron

distribution, including polarization and diffuse functions, which are important for hydrogen
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bonding and non-covalent interactions.

Procedure: An initial structure of 1,5-Naphthyridin-3-ol is drawn using molecular modeling

software. The geometry optimization is then performed iteratively until the forces on each

atom are negligible and the total energy converges.[2]

Step 2: Vibrational Frequency Analysis Following optimization, a frequency calculation is

performed at the same level of theory to confirm that the optimized structure is a true energy

minimum (characterized by the absence of imaginary frequencies) and to predict the infrared

(IR) spectrum.

Method: DFT/B3LYP/6-311++G(d,p)

Procedure: The calculation of the second derivatives of the energy with respect to atomic

positions (the Hessian matrix) yields the vibrational frequencies. The resulting frequencies

are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to correct

for anharmonicity and other systematic errors.

Step 3: Electronic Properties and UV-Vis Spectrum Simulation To understand the electronic

structure and predict the UV-Vis absorption spectrum, a Time-Dependent DFT (TD-DFT)

calculation is performed.[6][7][8]

Method: TD-DFT//B3LYP/6-311++G(d,p)

Procedure: This calculation provides the energies of electronic excitations from the ground

state to various excited states. The calculation yields the absorption wavelengths (λmax) and

the corresponding oscillator strengths, which are related to the intensity of the absorption

bands.[9][10] Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest

Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and the

nature of its electronic transitions.

Step 4: NMR Spectrum Simulation The prediction of ¹H and ¹³C NMR chemical shifts is a

powerful tool for structure verification.

Method: Gauge-Independent Atomic Orbital (GIAO) method at the DFT/B3LYP/6-

311++G(d,p) level.[11][12]
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Procedure: The GIAO method calculates the isotropic magnetic shielding tensors for each

nucleus. The chemical shifts (δ) are then obtained by referencing these calculated shielding

values (σ) to the shielding of a standard compound, typically Tetramethylsilane (TMS),

calculated at the same level of theory (δ = σ_ref - σ_calc).[13]

Experimental Protocols
Experimental work is necessary to synthesize the compound and validate the computational

predictions.

Synthesis of 1,5-Naphthyridin-3-ol: A plausible synthetic route involves the cyclization of a

substituted aminopyridine, a common strategy for forming the naphthyridine core.[14][15] For

instance, a modified Skraup or Gould-Jacobs reaction using a suitable 3-aminopyridine

precursor could be employed.[16] Purification would typically be achieved via column

chromatography or recrystallization.

Spectroscopic Characterization:

FT-IR Spectroscopy: The FT-IR spectrum should be recorded using the KBr pellet method on

a standard FT-IR spectrometer over a range of 4000-400 cm⁻¹.[17]

UV-Vis Spectroscopy: The absorption spectrum should be recorded in a suitable solvent

(e.g., ethanol or methanol) using a dual-beam UV-Vis spectrophotometer, typically scanning

from 200 to 800 nm.[18]

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-field

spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as DMSO-d₆, with

TMS as the internal standard.[19][20]

Data Presentation and Analysis
The following tables present illustrative data that one might expect from the computational and

experimental study of 1,5-Naphthyridin-3-ol.

Table 1: Representative Optimized Geometric Parameters
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Parameter Bond/Angle Calculated Value (Å or °)

Bond Lengths C2-C3 1.375 Å

C3-C4 1.412 Å

C3-O1 1.360 Å

O1-H 0.965 Å

N1-C2 1.330 Å

N5-C4a 1.380 Å

Bond Angles C2-C3-C4 121.5°

C2-C3-O1 125.0°

C3-O1-H 109.2°

N1-C2-C3 123.8°

Note: This data is illustrative.

Atom numbering follows

standard chemical

conventions.

Table 2: Comparison of Representative Experimental and Calculated Vibrational Frequencies
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Vibrational Mode
Experimental FT-IR
(cm⁻¹)

Calculated (Scaled)
(cm⁻¹)

Assignment

O-H stretch 3450 (broad) 3465 Hydroxyl group

C-H stretch (aromatic) 3080 3085 Aromatic C-H

C=N stretch 1610 1615 Naphthyridine ring

C=C stretch 1585 1590 Naphthyridine ring

C-O stretch 1250 1255 Phenolic C-O

O-H bend 1205 1210 In-plane O-H bend

Note: This data is

illustrative and for

comparison purposes.

Table 3: Calculated Electronic Properties and Simulated UV-Vis Data

Parameter Value

HOMO Energy -6.25 eV

LUMO Energy -1.88 eV

HOMO-LUMO Gap (ΔE) 4.37 eV

Calculated λmax 1 (TD-DFT) 325 nm (π → π)

Calculated λmax 2 (TD-DFT) 280 nm (n → π)

Note: This data is illustrative. The nature of the

transition is assigned based on the molecular

orbitals involved.

Table 4: Comparison of Representative Experimental and Calculated NMR Chemical Shifts (δ,

ppm)
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Atom
Experiment
al ¹H NMR

Calculated
¹H NMR
(GIAO)

Atom
Experiment
al ¹³C NMR

Calculated
¹³C NMR
(GIAO)

H (O-H) 9.85 (s) 9.90 C2 145.2 145.8

H2 8.95 (d) 9.01 C3 155.0 155.5

H4 8.50 (d) 8.55 C4 120.5 121.0

H6 9.10 (dd) 9.15 C4a 148.1 148.6

H7 7.80 (dd) 7.86 C6 152.3 152.9

H8 8.75 (dd) 8.81 C7 124.7 125.2

C8 136.4 137.0

C8a 128.9 129.5

Note: This

data is

illustrative.

Chemical

shifts are

referenced to

TMS and are

solvent-

dependent

(hypotheticall

y in DMSO-

d₆).

Visualization of Workflows and Relationships
Visual diagrams help to clarify complex processes and the relationships between different

calculated parameters.
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Figure 1: Integrated workflow for the characterization of 1,5-Naphthyridin-3-ol.
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Figure 2: Logical flow of quantum chemical calculations and derived molecular properties.

Conclusion
This guide outlines a comprehensive and robust methodology for the quantum chemical and

experimental investigation of 1,5-Naphthyridin-3-ol. By integrating high-level DFT calculations

for geometry, vibrational, and spectroscopic predictions with corresponding experimental

synthesis and characterization, researchers can achieve a thorough understanding of the

molecule's fundamental properties. This integrated approach is invaluable for validating

theoretical models, unambiguously determining molecular structure, and providing the

foundational data necessary for applications in drug design and materials science. The detailed
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protocols and illustrative data serve as a practical blueprint for future research on this and

related naphthyridine compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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